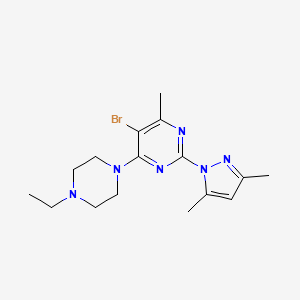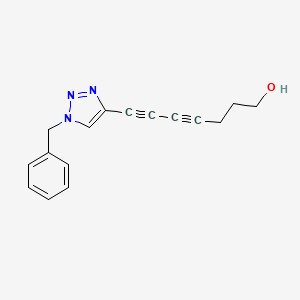
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol typically involves a multi-step process. One common method is the click reaction between an azide and an alkyne, catalyzed by copper(I) ions. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in an aprotic solvent.
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of benzyl alkenes or alkanes.
Substitution: Formation of various benzyl-substituted triazole derivatives.
Scientific Research Applications
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound used as a ligand in click chemistry.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: Known for their cytotoxic activity against cancer cells.
Uniqueness
7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol is unique due to its hepta-4,6-diyn-1-ol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
920282-93-5 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-(1-benzyltriazol-4-yl)hepta-4,6-diyn-1-ol |
InChI |
InChI=1S/C16H15N3O/c20-12-8-3-1-2-7-11-16-14-19(18-17-16)13-15-9-5-4-6-10-15/h4-6,9-10,14,20H,3,8,12-13H2 |
InChI Key |
AUVUINPZZOVKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#CC#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
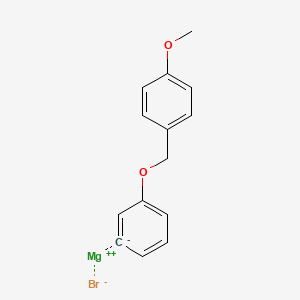
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)

![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
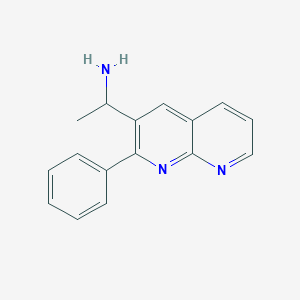
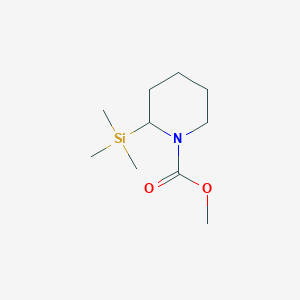
acetyl}serine](/img/structure/B12638410.png)
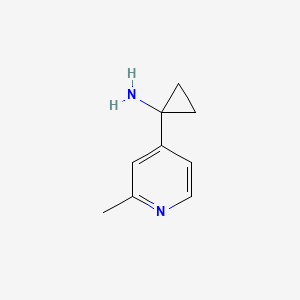
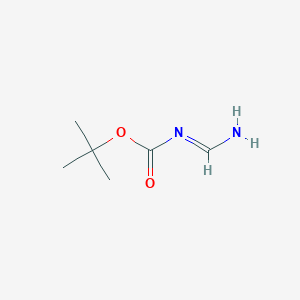
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
